molecular formula C18H27ClN2O2 B1500752 Piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride CAS No. 1185311-56-1

Piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride

Cat. No. B1500752
CAS RN: 1185311-56-1
M. Wt: 338.9 g/mol
InChI Key: SIEKXIVOEJPUNG-UHFFFAOYSA-N
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Description

Piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride is a versatile chemical compound used in scientific research. Its diverse applications range from drug discovery to organic synthesis, making it a valuable tool for advancing scientific knowledge. The molecular formula of this compound is C18H27ClN2O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The compound is known to be a solid .

Scientific Research Applications

Drug Design and Development

Piperidine derivatives are crucial in the pharmaceutical industry, forming the backbone of many drugs due to their pharmacological properties . The compound could serve as a key intermediate in the synthesis of potential therapeutic agents. Its structural complexity allows for the attachment of various functional groups, making it a versatile candidate for drug development.

Synthesis of Piperidine Alkaloids

Piperidine alkaloids are a class of naturally occurring organic compounds with various pharmacological effects. This compound could be used as a precursor in the synthesis of complex piperidine alkaloids, which are often challenging to derive from natural sources .

Safety and Hazards

Piperidin-3-yl(2-thienyl)methanone hydrochloride, a related compound, is classified as Acute Tox. 3 Oral and is considered combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

Piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride is a valuable tool in scientific research, with applications ranging from drug discovery to organic synthesis. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidin-1-yl-[2-(piperidin-3-ylmethoxy)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c21-18(20-11-4-1-5-12-20)16-8-2-3-9-17(16)22-14-15-7-6-10-19-13-15;/h2-3,8-9,15,19H,1,4-7,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEKXIVOEJPUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2OCC3CCCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671368
Record name (Piperidin-1-yl){2-[(piperidin-3-yl)methoxy]phenyl}methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185311-56-1
Record name (Piperidin-1-yl){2-[(piperidin-3-yl)methoxy]phenyl}methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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